molecular formula C18H11NO3 B12568097 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- CAS No. 502183-99-5

1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-

Cat. No.: B12568097
CAS No.: 502183-99-5
M. Wt: 289.3 g/mol
InChI Key: HIRMSFICNCNUHL-UHFFFAOYSA-N
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Description

1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- is a heterocyclic compound that features a fused ring system combining furan and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-diphenylfuran-3,4-dione with ammonia or primary amines can yield the desired compound through a cyclization process .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- exerts its effects is primarily through interactions with biological macromolecules. It can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- is unique due to its specific combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

502183-99-5

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

3-hydroxy-1,4-diphenylfuro[3,4-c]pyrrol-6-one

InChI

InChI=1S/C18H11NO3/c20-17-14-13(15(19-17)11-7-3-1-4-8-11)18(21)22-16(14)12-9-5-2-6-10-12/h1-10,21H

InChI Key

HIRMSFICNCNUHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(O2)O)C(=NC3=O)C4=CC=CC=C4

Origin of Product

United States

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